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Compound of Interest

Compound Name: TMX-4100

Cat. No.: B10828193 Get Quote

For researchers and professionals in the field of drug development, the emergence of novel

chemical probes is a critical step in validating new therapeutic targets. TMX-4100, a selective

degrader of phosphodiesterase 6D (PDE6D), represents a significant advancement in the

chemical toolbox for interrogating RAS signaling pathways. This guide provides an independent

validation of published research on TMX-4100, offering a comparative analysis with its parent

compound and other derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of TMX-4100 and Related
Compounds
TMX-4100 was developed through a focused medicinal chemistry campaign starting from the

previously reported "molecular glue" compound, FPFT-2216.[1][2] While FPFT-2216 was found

to degrade PDE6D, it also affected other proteins such as IKZF1, IKZF3, and CK1α. The

derivatization effort led to the development of TMX-4100 and TMX-4116, which exhibit greater

selectivity for degrading PDE6D and CK1α, respectively.[1][2]

The following table summarizes the quantitative data on the degradation activity of these

compounds across different cell lines.
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Compound Target Cell Line DC₅₀ (nM) Dₘₐₓ (%) Notes

TMX-4100 PDE6D MOLT4 < 200 > 90

High

degradation

preference

for PDE6D.

Jurkat < 200 > 90

MM.1S < 200 > 90

FPFT-2216 PDE6D MOLT4 - -

Also

degrades

IKZF1,

IKZF3, and

CK1α.

TMX-4116 CK1α MOLT4 < 200 > 90

High

degradation

preference

for CK1α.

Jurkat < 200 > 90

MM.1S < 200 > 90

TMX-4113 PDE6D MM.1S < 40 > 50

Also

degrades

over 50% of

CK1α at 40

nM.

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Mechanism of Action: A "Molecular Glue"
TMX-4100 functions as a "molecular glue," a class of small molecules that induce interactions

between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and

subsequent degradation by the proteasome.[1] Specifically, TMX-4100 redirects the
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CRL4^CRBN^ E3 ubiquitin ligase to degrade PDE6D. This mechanism is distinct from

traditional inhibitors that block the active site of a protein.
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Caption: Mechanism of TMX-4100-induced PDE6D degradation.
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The following are detailed methodologies for key experiments cited in the validation of TMX-
4100.

Cell Culture and Treatment
Cell Lines: MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia),

and MM.1S (human multiple myeloma) cells were used.

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere

with 5% CO₂.

Compound Treatment: Cells were treated with the indicated concentrations of TMX-4100,

FPFT-2216, or TMX-4116 for 4 hours before harvesting for analysis.

Immunoblot Analysis
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS)

and lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using the bicinchoninic acid

(BCA) protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE

and transferred to a polyvinylidene difluoride (PVDF) membrane.

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies

against PDE6D, CK1α, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin),

followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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